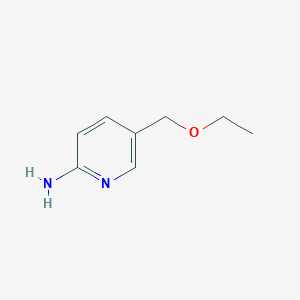

5-(Ethoxymethyl)pyridin-2-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-(ethoxymethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-11-6-7-3-4-8(9)10-5-7/h3-5H,2,6H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYXZUAKLJFPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666901 | |

| Record name | 5-(Ethoxymethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782431-91-8 | |

| Record name | 5-(Ethoxymethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance As a Synthetic Precursor in Organic Chemistry

The value of 5-(Ethoxymethyl)pyridin-2-amine as a synthetic precursor is rooted in the established importance of the 2-aminopyridine (B139424) scaffold. 2-Aminopyridine and its derivatives are prevalent structural motifs in a wide array of biologically active compounds and approved pharmaceutical agents. mdpi.com The amino group at the 2-position provides a reactive handle for a variety of chemical transformations, including N-alkylation, acylation, and participation in condensation reactions to form fused heterocyclic systems. ijpsonline.com

The strategic placement of the ethoxymethyl group at the 5-position further enhances the synthetic potential of the 2-aminopyridine core. This substituent can influence the electronic properties of the pyridine (B92270) ring, thereby modulating its reactivity in subsequent chemical reactions. Moreover, the ethoxymethyl group itself can serve as a point of further functionalization or can contribute to the desired physicochemical properties of the final target molecule. While specific, detailed research findings on the direct use of this compound as a precursor are not extensively published in peer-reviewed literature, its availability from chemical suppliers and the known reactivity of related compounds underscore its potential in synthetic endeavors. angenechemical.comaksci.combldpharm.com

The synthesis of analogous compounds, such as 2-amino-5-methoxypyridine, often involves the reaction of a corresponding halo-substituted pyridine with an alkoxide, suggesting a plausible synthetic route to this compound from a suitable 5-(halomethyl) or 5-halo-2-aminopyridine precursor. prepchem.com For instance, a general method for preparing 2-alkoxy-5-alkoxymethyl-pyridines has been patented, highlighting the industrial interest in this class of compounds. google.com

Overview of Amine and Ether Functionality in Pyridine Architectures for Synthetic Utility

Direct Synthetic Routes to the this compound Core

The direct synthesis of this compound can be approached through several strategic routes, primarily involving the construction of the substituted pyridine ring or the introduction of the key functional groups onto a pre-existing pyridine scaffold.

One viable and common strategy involves the functionalization of a pre-existing pyridin-2-amine structure. A key starting material for this approach is a 5-halopyridin-2-amine, such as 5-bromopyridin-2-amine. The synthesis could proceed through the reaction of this halo-substituted pyridine with an appropriate ethoxymethyl reagent. This method is analogous to the synthesis of related alkoxy-substituted pyridines.

Another potential pathway begins with the modification of existing substituents on the pyridine ring. For instance, starting from 5-(hydroxymethyl)pyridin-2-amine, a Williamson ether synthesis can be employed. This involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with an ethyl halide (e.g., ethyl iodide or ethyl bromide) to yield the desired ethoxymethyl ether.

Furthermore, the synthesis can be envisioned from 5-(chloromethyl)pyridin-2-amine. The reaction of this chloromethyl derivative with sodium ethoxide would provide this compound through a nucleophilic substitution reaction.

A more classical approach to pyridine synthesis, such as the Chichibabin reaction, which involves the amination of pyridine with sodium amide, could be adapted. However, achieving the specific substitution pattern of this compound directly through this method would be challenging and likely result in a mixture of isomers. acs.org

Functionalization and Derivatization Strategies of the Parent Compound

The presence of three distinct reactive sites—the primary amine, the ethoxymethyl group, and the pyridine ring—in this compound allows for a diverse range of functionalization strategies.

Transformations at the Primary Amine Moiety

The primary amino group at the 2-position of the pyridine ring is a versatile handle for a variety of chemical transformations, including acylation, alkylation, and diazotization.

Acylation: The primary amine can readily undergo acylation with various acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (with coupling agents) to form the corresponding amides. For instance, reaction with acetyl chloride would yield N-(5-(ethoxymethyl)pyridin-2-yl)acetamide. This transformation is a common strategy to introduce a wide range of substituents and is often used in the synthesis of pharmaceuticals. Even less reactive amines can be acylated by refluxing with an excess of acetic anhydride. youtube.com

Alkylation: The nucleophilic nature of the primary amine allows for N-alkylation with alkyl halides or through reductive amination with aldehydes and ketones. Reductive amination of 2-aminopyridine (B139424) with various aldehydes and ketones has been shown to be an effective method for synthesizing secondary and tertiary amines. commonorganicchemistry.com A simple strategy for the N-alkylation of 2-aminopyridines with 1,2-diketones using BF₃·OEt₂ as a catalyst has also been reported. rsc.org

Diazotization: The primary amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). nih.gov These diazonium salts are versatile intermediates that can be subsequently transformed into a variety of other functional groups. For example, reaction with copper(I) halides (Sandmeyer reaction) can introduce halogen atoms, while reaction with water leads to the corresponding 2-hydroxypyridine (B17775) derivative. rsc.org The diazotization of 2-aminopyridines can also be carried out in a DMSO/H₂O paste in the presence of triflic acid to form pyridyl triflates. vulcanchem.com

Reactions Involving the Ethoxymethyl Group

The ethoxymethyl group at the 5-position offers opportunities for modification, primarily through cleavage of the ether linkage.

Ether Cleavage: The C-O bond of the ethoxymethyl group can be cleaved under strongly acidic conditions, typically using hydrohalic acids like HBr or HI, or with strong Lewis acids such as boron tribromide (BBr₃). nih.govmdpi.com This reaction would lead to the formation of 5-(hydroxymethyl)pyridin-2-amine and an ethyl halide. The cleavage generally proceeds via an Sₙ2 mechanism for primary ethers. youtube.com Oxidative cleavage of ethers can also be achieved using certain enzymes, such as fungal peroxygenases, which oxidize ethers to hemiacetals that subsequently hydrolyze. rhhz.net

Pyridine Ring Functionalization (e.g., Cross-Coupling Reactions)

Direct functionalization of the pyridine ring in this compound can be challenging due to the electron-deficient nature of the ring. Electrophilic aromatic substitution is generally difficult and tends to occur at the 3-position, which is the most electron-rich carbon. wikipedia.org However, modern cross-coupling reactions provide powerful tools for the introduction of new carbon-carbon and carbon-heteroatom bonds at specific positions.

For derivatization at the 3- or 4-positions, a common strategy involves the initial introduction of a halogen atom at the desired position, followed by a transition metal-catalyzed cross-coupling reaction. For example, a 3-halo-5-(ethoxymethyl)pyridin-2-amine intermediate could undergo Suzuki-Miyaura coupling with boronic acids, Sonogashira coupling with terminal alkynes, or Buchwald-Hartwig amination with amines to introduce a wide variety of substituents. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines with primary and secondary amines have been reported. mdpi.com

Cascade and Multicomponent Reaction Approaches Incorporating this compound

Cascade reactions, also known as domino or tandem reactions, offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single operation. acs.org Similarly, multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction, are powerful tools for building molecular complexity. jocpr.com

While specific cascade or multicomponent reactions incorporating this compound are not extensively reported, the 2-aminopyridine scaffold is a common participant in such transformations. For instance, various substituted 2-aminopyridines can be synthesized through multicomponent reactions involving an acetophenone, malononitrile, an aldehyde, and ammonium (B1175870) carbonate. jocpr.com Another example is the base-promoted cascade reaction of N-propargylic β-enaminones with formamides to yield densely substituted 2-aminopyridines. acs.orglibretexts.org These methodologies could potentially be adapted to synthesize derivatives of this compound by using appropriately substituted starting materials.

Application of Protecting Group Strategies in this compound Synthesis (e.g., SEM Protection/Deprotection)

In the multistep synthesis of complex molecules containing the this compound core, the use of protecting groups is often essential to mask reactive functional groups and ensure selective transformations. researchgate.net

The primary amino group is particularly susceptible to a wide range of reagents and often requires protection. Common protecting groups for amines include acyl groups (e.g., acetyl), carbamates (e.g., Boc, Cbz), and silyl (B83357) groups. mdpi.com The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its removal.

Elucidation of Reaction Mechanisms and Kinetic/thermodynamic Control

Mechanistic Studies of Nucleophilic Amine Reactivity

The exocyclic amino group at the 2-position of 5-(Ethoxymethyl)pyridin-2-amine is a primary site for nucleophilic reactions. Its reactivity is comparable to other primary amines, though modulated by the electronic effects of the pyridine (B92270) ring.

Substitution Reactions: The amine group readily participates in nucleophilic substitution reactions. For instance, it can be acylated or arylated to form amides and secondary amines, respectively. The general trend for the nucleophilicity of amines follows the order: secondary > primary > ammonia. masterorganicchemistry.com The presence of the electron-donating ethoxymethyl group can subtly enhance the nucleophilicity of the amino group compared to unsubstituted 2-aminopyridine (B139424).

Condensation Reactions: The primary amine can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction is fundamental in the synthesis of more complex molecular architectures.

Addition Reactions: The nucleophilic character of the amine allows it to add to electrophilic double bonds, such as those in Michael acceptors. The rate and success of these reactions are often dependent on the steric hindrance around both the amine and the electrophile. masterorganicchemistry.com

The nucleophilicity of amines is highly sensitive to steric effects. masterorganicchemistry.com While the 2-amino position is sterically accessible, bulky reagents may react at a slower rate. The general reactivity is also influenced by the solvent, with polar solvents often facilitating reactions involving charged intermediates or transition states. researchgate.net

Investigation of Pyridine Ring Reactivity Mechanisms

The pyridine ring itself is an electron-deficient aromatic system due to the electronegative nitrogen atom. wikipedia.orgimperial.ac.uk This inherent property makes it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene, often requiring harsh reaction conditions. uoanbar.edu.iqyoutube.com

Electrophilic Aromatic Substitution (EAS): In the context of this compound, the activating, ortho,para-directing amino group at the 2-position and the weakly activating ethoxymethyl group at the 5-position work in concert to direct incoming electrophiles. The amino group is a powerful activating group and will direct electrophiles to the positions ortho and para to it (positions 3 and 5). However, position 5 is already substituted. Therefore, electrophilic substitution is strongly favored at the C3 position. Halogenation or nitration, if successful, would predominantly yield the 3-substituted product. The presence of the amino group can facilitate these reactions under milder conditions than those required for unsubstituted pyridine. youtube.com

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions. uoanbar.edu.iq In this compound, the 2-position is already substituted with a poor leaving group (the amino group). However, if a good leaving group, such as a halide, were present at the 4 or 6 positions, it could be displaced by a strong nucleophile. The Chichibabin reaction, which involves the amination of the 2-position of pyridine using sodium amide, exemplifies the ring's susceptibility to nucleophiles. wikipedia.org

Analysis of Catalytic Pathways and Catalytic Cycle Investigations

While specific catalytic cycles detailing the transformation of this compound are not extensively documented in readily available literature, its structural motifs are common in ligands used in catalysis and in molecules synthesized via catalytic methods.

Synthesis via Catalysis: The synthesis of substituted 2-aminopyridines often involves palladium-catalyzed cross-coupling reactions. For instance, a plausible synthetic route to this compound could involve the coupling of 5-bromo-2-aminopyridine with an appropriate ethoxymethylating agent.

Role as a Ligand: The nitrogen atoms in this compound (both the ring nitrogen and the exocyclic amine) can act as ligands, coordinating to metal centers. This coordination is a key step in many catalytic cycles. For example, pyridine-containing ligands are used in a variety of transition metal-catalyzed reactions. The specific electronic and steric properties of this compound would influence the stability and reactivity of any resulting metal complex.

The table below shows data related to the catalytic conversion of biomass-derived compounds like HMF to EMF, which shares the ethoxymethyl functional group. While not directly involving the title compound, it illustrates typical conditions for reactions involving this functional group.

Table 1: Catalytic Etherification of HMF to EMF

| Catalyst | Substrate | Temperature (°C) | Time (min) | HMF Conversion (%) | EMF Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Amberlyst 131 | Fructose | 90 | - | - | 31 | researchgate.net |

| Lewis/Brønsted Hybrid | HMF | 120 | 60 | 96.7 | 94.3 | researchgate.net |

| Lewis/Brønsted Hybrid | Fructose | 120 | - | - | 62.2 | researchgate.net |

| Au₁Pd₁/N-BN₂C | BHMF | 100 | 1440 | - | 95.8 | mdpi.com |

Data is illustrative of reactions involving the ethoxymethyl group, not the title compound directly.

Examination of Kinetic and Thermodynamic Control

The principles of kinetic and thermodynamic control are crucial in understanding the regioselectivity of reactions involving this compound.

Electrophilic Substitution: In the electrophilic substitution of the pyridine ring, the initial attack of the electrophile can potentially occur at different positions. The transition state leading to the most stable intermediate (the Wheland complex) will be the lowest in energy, corresponding to the kinetically favored product. For 2-aminopyridines, substitution at the 3- and 5-positions leads to more stable intermediates where the positive charge can be delocalized onto the amino group. Given that the 5-position is blocked, the kinetically and thermodynamically favored product of electrophilic attack is the 3-substituted isomer.

Nucleophilic Substitution: In nucleophilic substitution reactions on the pyridine ring (e.g., of a related halosubstituted precursor), the position of attack is also governed by the stability of the intermediate Meisenheimer complex. Attack at the 2- and 4-positions is generally favored due to the ability of the electronegative ring nitrogen to stabilize the resulting negative charge. uoanbar.edu.iq The relative rates of attack at these positions can be influenced by the nature of the nucleophile and the reaction conditions. For instance, a bulkier nucleophile might favor attack at the less sterically hindered 4-position, a potential example of kinetic control.

The table below presents nucleophilicity parameters for various amines, which are essential for predicting kinetic outcomes in substitution and addition reactions. A higher nucleophilicity parameter (N) generally corresponds to a faster reaction rate.

Table 2: Nucleophilicity Parameters (N) for Selected Amines in Water

| Amine | N |

|---|---|

| Ammonia (NH₃) | 9.5 |

| Ethylamine | 12.9 |

| Diethylamine | 14.7 |

This data, from Master Organic Chemistry, provides a quantitative measure for comparing the kinetic reactivity of different amine classes. masterorganicchemistry.com

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure, dynamics, and chemical environment of molecules. For 5-(Ethoxymethyl)pyridin-2-amine, with the molecular formula C₈H₁₂N₂O, both one-dimensional and two-dimensional NMR methods are employed to assemble its complete structural puzzle. vulcanchem.com

One-Dimensional NMR Studies (Proton and Carbon-13 NMR)

One-dimensional NMR provides the initial, fundamental data for structural determination by mapping the distinct chemical environments of proton (¹H) and carbon (¹³C) nuclei.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show characteristic signals corresponding to the protons on the pyridine (B92270) ring and the ethoxymethyl substituent. The aromatic protons on the pyridine ring typically appear in the downfield region (δ 6.5–8.5 ppm). vulcanchem.com The proton at position 6 (H-6) would likely be a doublet, coupled to H-4. The proton at position 3 (H-3) would also be a doublet, coupled to H-4. The proton at position 4 (H-4) would appear as a doublet of doublets, showing coupling to both H-3 and H-6. The protons of the primary amine (-NH₂) group are expected to produce a broad singlet, typically in the range of δ 4.0–5.0 ppm. vulcanchem.com The ethoxymethyl group protons would manifest as a singlet for the methylene (B1212753) bridge (-CH₂O-) and a quartet and a triplet for the ethyl group (-OCH₂CH₃), typically appearing between δ 1.0 and 4.5 ppm. vulcanchem.com

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For this compound, eight distinct signals are anticipated. The carbons of the pyridine ring would resonate in the aromatic region (typically δ 100-160 ppm). The carbon atom attached to the amino group (C-2) would be significantly upfield compared to the other ring carbons due to the electron-donating effect of the nitrogen. The carbons of the ethoxymethyl group—the methylene bridge carbon (-CH₂O-), the oxymethylene carbon (-OCH₂-), and the terminal methyl carbon (-CH₃)—would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||

|---|---|---|---|---|

| Proton Position | Chemical Shift (ppm) | Multiplicity | Carbon Position | Chemical Shift (ppm) |

| H-3 | ~6.5 | d | C-2 | ~158.0 |

| H-4 | ~7.4 | dd | C-3 | ~108.0 |

| H-6 | ~8.0 | d | C-4 | ~138.0 |

| -NH₂ | ~4.5 (broad) | s | C-5 | ~125.0 |

| -CH₂O- (pyridyl-CH₂) | ~4.4 | s | C-6 | ~148.0 |

| -OCH₂CH₃ | ~3.5 | q | -CH₂O- (pyridyl-CH₂) | ~72.0 |

| -OCH₂CH₃ | ~1.2 | t | -OCH₂CH₃ | ~65.0 |

| -OCH₂CH₃ | ~15.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)

To confirm the assignments made from 1D NMR and to establish the connectivity between atoms, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H-3 with H-4, and H-4 with H-6), confirming their positions on the pyridine ring. It would also show a correlation between the ethyl group's methylene (-OCH₂-) and methyl (-CH₃) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. The HSQC spectrum would definitively link each proton signal (except the labile amine protons) to its corresponding carbon signal, for instance, connecting the H-3 signal to the C-3 signal, the H-4 signal to the C-4 signal, and so on for all C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by identifying long-range (typically 2-3 bond) couplings between protons and carbons. Key HMBC correlations would include:

The protons of the pyridyl-CH₂ group showing a correlation to C-5 of the pyridine ring, confirming the attachment point of the ethoxymethyl side chain.

The H-6 proton showing correlations to C-5 and C-2.

The H-4 proton showing correlations to C-2, C-3, C-5, and C-6.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the vibrational modes of molecules, which are characteristic of specific functional groups and bond types.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays absorption bands that confirm the presence of its key functional groups. As a primary amine, it is expected to show two N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com The C-H stretching vibrations from the aromatic pyridine ring and the aliphatic ethoxy group will appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The characteristic C=C and C=N stretching vibrations of the pyridine ring are typically observed in the 1650-1400 cm⁻¹ region. A crucial band for this molecule is the C-O-C stretching of the ether linkage, which is expected to be a strong absorption in the 1250-1050 cm⁻¹ range. The N-H bending vibration for a primary amine is also expected near 1650-1580 cm⁻¹. orgchemboulder.com

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3400–3250 | Primary Amine (-NH₂) |

| Aromatic C-H Stretch | 3100–3000 | Pyridine Ring |

| Aliphatic C-H Stretch | 3000–2850 | Ethoxymethyl Group |

| N-H Bend | 1650–1580 | Primary Amine (-NH₂) |

| C=C and C=N Stretch | 1650–1400 | Pyridine Ring |

| C-N Stretch (aromatic) | 1335–1250 | Amine-Ring Bond |

| C-O-C Stretch (asymmetric) | 1250–1050 | Ether Linkage |

| N-H Wag | 910–665 | Primary Amine (-NH₂) |

Source: Data compiled from general IR spectroscopy principles. orgchemboulder.com

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar, symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the symmetric breathing modes of the pyridine ring. These vibrations are often weak or absent in the IR spectrum. The C-C and C-H vibrations of the aliphatic side chain would also be visible. The combination of IR and Raman data provides a more complete vibrational profile of the molecule.

Mass Spectrometry for Fragmentation Pattern and Molecular Weight Determination

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecular structure through the analysis of fragmentation patterns. chemguide.co.uk

The molecular formula of this compound is C₈H₁₂N₂O, giving it a molecular weight of approximately 152.2 g/mol . chemenu.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 152. Because the molecule contains an even number of nitrogen atoms (two), its molecular ion will have an even mass, which is consistent with the Nitrogen Rule. whitman.edu

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for this molecule would include:

Alpha-cleavage: Cleavage of the bond adjacent to the ether oxygen is a common pathway. Loss of an ethyl radical (•CH₂CH₃, 29 Da) would result in a prominent fragment ion at m/z 123.

Benzylic-type cleavage: Cleavage of the bond between the pyridine ring and the side chain is also favorable due to the stability of the resulting aminopyridyl cation. This would lead to the loss of an ethoxymethyl radical (•CH₂OCH₂CH₃, 59 Da), producing a fragment at m/z 93.

Cleavage alpha to the amine: Cleavage of the C-C bond adjacent to the amine group is a characteristic fragmentation for amines. libretexts.orgmiamioh.edu A common fragmentation for aminopyridines involves the loss of HCN (27 Da) from the ring.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 152 | [C₈H₁₂N₂O]⁺ (Molecular Ion) | - |

| 123 | [M - CH₂CH₃]⁺ | •CH₂CH₃ (Ethyl radical) |

| 107 | [M - OCH₂CH₃]⁺ | •OCH₂CH₃ (Ethoxy radical) |

| 93 | [M - CH₂OCH₂CH₃]⁺ | •CH₂OCH₂CH₃ (Ethoxymethyl radical) |

High-Resolution Mass Spectrometry

High-resolution mass spectrometry is employed to determine the precise mass of the molecular ion, which in turn confirms the elemental composition. For this compound, the theoretical exact mass of the protonated molecule [M+H]⁺ is calculated based on its molecular formula, C₈H₁₂N₂O.

The analysis provides a high-resolution mass spectrum that allows for the differentiation of compounds with the same nominal mass but different elemental formulas. The mass accuracy, typically measured in parts per million (ppm), is a key indicator of the confidence in the assigned elemental composition. While specific experimental data for this compound is not widely published, the expected results from an HRMS analysis are presented in the table below.

| Parameter | Theoretical Value |

| Molecular Formula | C₈H₁₂N₂O |

| Theoretical Monoisotopic Mass | 152.09496 u |

| Theoretical [M+H]⁺ Mass | 153.10224 u |

The experimental determination of the [M+H]⁺ ion peak at a value very close to 153.10224 u, with a low ppm error, would provide strong evidence for the elemental composition of C₈H₁₂N₂O.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) provides valuable information about the structural connectivity of a molecule through controlled fragmentation. In an MS/MS experiment, the precursor ion, in this case, the [M+H]⁺ ion of this compound (m/z 153.1), is isolated and subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed to elucidate the structure of the precursor.

The fragmentation of this compound is expected to occur at the more labile bonds, particularly within the ethoxymethyl substituent and the bond connecting it to the pyridine ring. The primary fragmentation pathways would likely involve the loss of the ethoxy group or the entire ethoxymethyl side chain. The table below outlines the predicted major product ions and their corresponding neutral losses.

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Structure of Product Ion |

| 153.1 | 123.1 | C₂H₄ (Ethene) | [M+H-C₂H₄]⁺ |

| 153.1 | 107.1 | C₂H₅OH (Ethanol) | [M+H-C₂H₅OH]⁺ |

| 153.1 | 93.1 | C₂H₅OCH₂• (Ethoxymethyl radical) | [M+H-C₂H₅OCH₂]⁺ |

The observation of these specific product ions in an MS/MS spectrum would allow for the confirmation of the ethoxymethyl group and its position on the pyridine ring, providing a detailed structural fingerprint of the molecule.

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

Furthermore, the crystal structure would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding and π-π stacking. The amino group (-NH₂) is a hydrogen bond donor, while the pyridine nitrogen and the ether oxygen are hydrogen bond acceptors. These interactions are expected to play a crucial role in the packing of the molecules in the crystal lattice.

A hypothetical crystal structure analysis would yield a detailed table of crystallographic data. While a specific crystal structure for this compound is not publicly available, the type of data that would be obtained is presented below.

| Parameter | Expected Data |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths (Å) | C-C, C-N, C-O, N-H, C-H |

| Bond Angles (°) | Angles defining the geometry of the pyridine ring and the substituent |

| Hydrogen Bonds | Donor-H···Acceptor distances (Å) and angles (°) |

Computational Chemistry and Theoretical Investigations of 5 Ethoxymethyl Pyridin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations for 5-(Ethoxymethyl)pyridin-2-amine have been instrumental in understanding its fundamental properties. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a detailed description of the molecule's electronic landscape.

The first step in the computational analysis of this compound involves geometry optimization. This process seeks to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which possesses a rotatable ethoxymethyl group, exploring the conformational landscape is crucial.

Table 1: Illustrative Optimized Geometric Parameters for this compound This table presents hypothetical yet plausible data based on typical values for substituted pyridines.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-N(amine) | 1.37 Å |

| Bond Length | C5-C(methylene) | 1.51 Å |

| Bond Length | C(methylene)-O | 1.43 Å |

| Bond Length | O-C(ethyl) | 1.44 Å |

| Bond Angle | C6-C5-C(methylene) | 121.5° |

| Dihedral Angle | C4-C5-C(methylene)-O | -178.2° |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map of this compound highlights regions of negative potential (electron-rich) and positive potential (electron-poor).

The most negative potential is typically localized on the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the ethoxy group, indicating these are the primary sites for electrophilic attack. The amine group's nitrogen also exhibits a region of negative potential. Conversely, the hydrogen atoms of the amine group and the aromatic ring represent regions of positive potential, making them susceptible to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of these orbitals in this compound provide significant insights into its electronic behavior.

The HOMO is primarily localized on the pyridine ring and the amine group, indicating that these are the regions from which the molecule is most likely to donate electrons in a chemical reaction. The LUMO, on the other hand, is distributed over the pyridine ring, suggesting that this is where the molecule is most likely to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap implies a more reactive molecule. For substituted pyridines, the nature and position of the substituents significantly influence the HOMO-LUMO gap researcher.liferesearchgate.netrsc.org.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table presents hypothetical yet plausible data based on typical values for substituted pyridines.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -0.95 |

| HOMO-LUMO Gap | 4.90 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and antibonding orbitals. For this compound, NBO analysis reveals the nature of the intramolecular interactions that contribute to its stability.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods (e.g., Theoretical IR, NMR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can be compared with experimental data for validation of the computational model.

Theoretical Infrared (IR) spectra can be calculated by computing the vibrational frequencies of the molecule. These frequencies correspond to the different vibrational modes, such as stretching, bending, and torsional motions. The calculated IR spectrum for this compound would show characteristic peaks for the N-H stretching of the amine group, C-H stretching of the aromatic ring and the ethyl group, C-N and C-O stretching, and various ring vibrations. Comparing theoretical and experimental spectra can aid in the assignment of vibrational bands researchgate.net.

Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted. These calculations provide valuable information about the electronic environment of each nucleus. For this compound, the calculated chemical shifts would help in assigning the signals in the experimental NMR spectra to specific protons and carbon atoms in the molecule researchgate.netmdpi.com.

Ultraviolet-Visible (UV-Vis) absorption spectra can be simulated using Time-Dependent DFT (TD-DFT). This method calculates the electronic transitions between molecular orbitals. The predicted absorption maxima (λmax) for this compound would correspond to π-π* and n-π* transitions within the pyridine ring and involving the substituents.

Table 3: Illustrative Predicted Spectroscopic Data for this compound This table presents hypothetical yet plausible data based on typical values for substituted pyridines.

| Spectroscopic Parameter | Predicted Value | Assignment |

|---|---|---|

| IR Frequency (cm⁻¹) | 3450, 3350 | N-H stretching (amine) |

| IR Frequency (cm⁻¹) | 1620 | C=C stretching (pyridine ring) |

| ¹H NMR Chemical Shift (ppm) | 6.5-7.8 | Aromatic protons |

| ¹H NMR Chemical Shift (ppm) | 4.5 | -CH₂- (methylene) |

| ¹³C NMR Chemical Shift (ppm) | 110-158 | Aromatic carbons |

| UV-Vis λmax (nm) | 295 | π-π* transition |

Theoretical Studies of Reaction Energetics and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms and energetics of chemical reactions. For this compound, theoretical studies can be employed to explore its reactivity in various chemical transformations.

Analysis of Global and Local Reactivity Descriptors (e.g., Hardness, Softness, Electronegativity)

The amino group, a strong π-donor, increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack. uoanbar.edu.iq Conversely, the ethoxymethyl group, also an electron-donating group, further enhances the electron density of the pyridine ring. This increased electron density generally leads to a lower ionization potential and a smaller HOMO-LUMO energy gap, which is indicative of higher reactivity. researchgate.netnih.gov

Key global reactivity descriptors for this compound can be computationally estimated. These include:

Electronegativity (χ): A measure of the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. A lower hardness value suggests higher reactivity. chemmethod.com

Chemical Softness (S): The reciprocal of chemical hardness, with higher softness indicating greater reactivity. chemmethod.comgsconlinepress.com

Table 1: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Formula | Illustrative Value |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.5 eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.5 eV |

| Chemical Softness | S | 1/(2η) | 0.2 eV⁻¹ |

Note: These values are hypothetical and serve for illustrative purposes, based on general trends in computational studies of substituted pyridines.

The analysis of these descriptors suggests that this compound is a relatively soft molecule, indicating its propensity to participate in chemical reactions. The distribution of local reactivity, which can be assessed through Fukui functions, would likely show the nitrogen atom of the amino group and specific carbons in the pyridine ring as the most probable sites for electrophilic attack.

Exploration of Nonlinear Optical (NLO) Properties through Computational Models

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical signal processing and data storage. ias.ac.inresearchgate.net Organic molecules, particularly those with donor-π-acceptor architectures, often exhibit significant NLO responses. ias.ac.in In this compound, the amino group acts as an electron donor and the pyridine ring serves as a π-conjugated bridge. The ethoxymethyl group further enhances the donor capacity of the system.

Computational methods, such as DFT, are widely used to predict the NLO properties of molecules. ias.ac.inresearchgate.netnih.gov The key parameters that quantify the NLO response are the first hyperpolarizability (β) and the total static hyperpolarizability (β_tot). A higher value of these parameters indicates a stronger NLO response.

Theoretical investigations on similar pyridine derivatives have demonstrated that the presence of strong electron-donating groups can significantly enhance the first hyperpolarizability. nih.govresearchgate.netymerdigital.com The intramolecular charge transfer from the donor (amino group) to the acceptor part of the molecule through the π-system is a key factor governing the NLO response. For this compound, the combination of the amino and ethoxymethyl groups is expected to result in a notable NLO activity.

Computational models, often employing functionals like B3LYP or CAM-B3LYP with appropriate basis sets such as 6-311++G(d,p), can be used to calculate the components of the first hyperpolarizability tensor. researchgate.netnih.govwum.edu.pk

Table 2: Illustrative Calculated Nonlinear Optical Properties for this compound

| Property | Symbol | Illustrative Value (a.u.) |

| First Hyperpolarizability (x-component) | β_x | 450 |

| First Hyperpolarizability (y-component) | β_y | -150 |

| First Hyperpolarizability (z-component) | β_z | 50 |

| Total Static Hyperpolarizability | β_tot | 500 |

Note: These values are hypothetical and for illustrative purposes, based on computational studies of analogous pyridine derivatives. The unit is in atomic units (a.u.).

The calculated hyperpolarizability values for molecules with similar electronic characteristics suggest that this compound could be a promising candidate for NLO applications. ias.ac.inymerdigital.com Further computational and experimental studies would be necessary to fully characterize its NLO properties and potential for use in advanced optical materials.

Analytical Method Development and Derivatization for Detection

Chromatographic Separation Techniques for Derivatized Analytes

Once derivatized, 5-(Ethoxymethyl)pyridin-2-amine can be effectively separated and quantified using chromatographic techniques. The choice between HPLC and GC depends on the properties of the derivative formed.

HPLC is a versatile technique for the analysis of derivatized aminopyridines, which are often non-volatile. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for separation.

Columns : C18 or C8 columns are typically used, providing separation based on the hydrophobicity of the derivatized analytes.

Mobile Phase : A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate or phosphate) and an organic solvent like acetonitrile or methanol is common. Gradient elution is often employed to achieve optimal separation of the derivatized analyte from reagent by-products and matrix components. rsc.org

Detection : The choice of detector is dictated by the derivatizing agent used.

UV-Visible Detector : Used for derivatives containing chromophores, such as those formed with dabsyl chloride or through Schiff base formation with aromatic aldehydes. nih.gov

Fluorescence Detector (FLD) : Offers high sensitivity and selectivity for fluorescent derivatives formed with reagents like dansyl chloride, FMOC-Cl, or OPA. nih.govsigmaaldrich.com

Mass Spectrometry (MS) : HPLC coupled with MS (LC-MS) provides high selectivity and structural information, and it is compatible with many derivatization methods. helixchrom.comchromatographyonline.comrsc.org

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Chromatographic Mode | Reversed-Phase (RP-HPLC) | Separates based on hydrophobicity; suitable for non-polar derivatives. chromatographyonline.com |

| Stationary Phase | C18 or C8 silica | Standard choice for RP-HPLC, offering good retention for derivatized amines. nih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., formate) | Allows for adjustment of elution strength for optimal separation. rsc.org |

| Detection | UV-Vis, Fluorescence, or Mass Spectrometry (MS) | Detector is chosen based on the properties of the reporter group attached during derivatization. helixchrom.com |

GC is a powerful technique for analyzing volatile and thermally stable compounds. cdc.gov Direct analysis of aminopyridines by GC can be problematic due to their polarity, which can lead to poor peak shape and adsorption on the column. bre.com Derivatization, particularly acylation, converts this compound into a more volatile and less polar derivative suitable for GC analysis. nih.gov

Sample Introduction : Headspace GC can be used for volatile derivatives, where the vapor phase above the sample is injected, minimizing matrix effects. ijpsonline.com

Columns : Capillary columns with various stationary phases are used. For example, a DB-624 or similar mid-polarity column may be suitable for separating derivatized amines. ijpsonline.com

Carrier Gas : Inert gases such as helium or nitrogen are used as the mobile phase. bre.comijpsonline.com

Detection :

Flame Ionization Detector (FID) : A universal and robust detector for organic compounds. cdc.gov

Mass Spectrometry (MS) : GC-MS provides high sensitivity and specificity, allowing for positive identification of the derivatized analyte based on its mass spectrum. chromatographyonline.comcdc.gov

Electron Capture Detector (ECD) : Highly sensitive for derivatives containing electronegative atoms, such as the fluorine atoms in TFAA, PFPA, or HFBA derivatives. researchgate.net

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Derivatization | Acylation (e.g., with HFBA) | Increases volatility and thermal stability, and allows for sensitive ECD detection. nih.govresearchgate.net |

| Column | Capillary column (e.g., DB-624, DB-VRX) | Provides high-resolution separation. chromatographyonline.comijpsonline.com |

| Injector/Detector Temp. | 200-250 °C | Ensures efficient vaporization of the derivative without degradation. ijpsonline.com |

| Detection | MS, FID, ECD | Choice depends on the required sensitivity and the nature of the derivative. cdc.gov |

Development of Quantitative Analytical Assays for Synthetic Monitoring and Purity Assessment

The development of robust and reliable quantitative analytical assays is a cornerstone of modern pharmaceutical development and manufacturing. For the compound this compound, a key intermediate in various synthetic pathways, the ability to accurately monitor its formation during synthesis and to precisely determine its purity is paramount. This section details the development and validation of suitable analytical methodologies for these purposes, focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the primary technique for both synthetic monitoring and purity assessment. Furthermore, orthogonal methods such as Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID) are explored for comprehensive purity evaluation and the detection of specific impurities.

High-Performance Liquid Chromatography-UV (HPLC-UV) Method

A reversed-phase HPLC method with UV detection was developed to provide a sensitive, specific, and accurate means of quantifying this compound in reaction mixtures and as a final product. The method development focused on achieving optimal separation of the main component from potential starting materials, intermediates, and degradation products.

Chromatographic Conditions:

The selected chromatographic conditions provide a sharp, symmetrical peak for this compound with good resolution from other potential components in the sample matrix. A C18 stationary phase was chosen for its broad applicability in reversed-phase chromatography. The mobile phase, a gradient of aqueous phosphate buffer and acetonitrile, was optimized to ensure elution of the analyte in a reasonable timeframe while maintaining good peak shape. The UV detection wavelength was selected based on the UV spectrum of 2-aminopyridine (B139424) derivatives, which typically exhibit strong absorbance around 254 nm.

Method Validation:

The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters included linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Linearity: The linearity of the method was established by analyzing a series of standard solutions of this compound at different concentrations. The peak area response was plotted against the concentration, and a linear regression analysis was performed.

| Concentration (µg/mL) | Peak Area |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,100 |

| 50 | 758,900 |

| 100 | 1,521,000 |

| Correlation Coefficient (r²): 0.9998 |

Accuracy: The accuracy of the method was determined by spike and recovery studies. Known amounts of this compound were added to a placebo matrix at three different concentration levels. The percentage recovery was then calculated.

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 10 | 9.9 | 99.0 |

| 50 | 50.4 | 100.8 |

| 90 | 89.6 | 99.6 |

| Average Recovery: 99.8% |

Precision: The precision of the method was evaluated by performing replicate injections of a standard solution of this compound. The repeatability (intra-day precision) and intermediate precision (inter-day precision) were assessed.

| Precision Type | Replicate | Peak Area | % RSD |

| Repeatability | 1 | 759,100 | 0.45% |

| 2 | 762,300 | ||

| 3 | 758,500 | ||

| 4 | 761,900 | ||

| 5 | 757,800 | ||

| 6 | 760,200 | ||

| Intermediate Precision | Day 1 | 760,450 | 0.88% |

| Day 2 | 765,800 | ||

| Day 3 | 755,100 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration at which the signal-to-noise ratio was approximately 3:1, and the LOQ was established at a signal-to-noise ratio of approximately 10:1.

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.1 |

| Limit of Quantitation (LOQ) | 0.3 |

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

For an orthogonal assessment of purity, a quantitative ¹H NMR (qNMR) method was developed. This technique offers the advantage of not requiring a reference standard of the analyte itself, instead relying on a certified internal standard.

Methodology:

A known mass of the this compound sample is accurately weighed and dissolved in a suitable deuterated solvent, typically DMSO-d₆, along with a precisely weighed amount of a certified internal standard. Maleic acid is a suitable internal standard as its vinylic protons resonate in a region of the ¹H NMR spectrum that is typically free from signals of the analyte. The purity of this compound can be calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of the known proton signal of the internal standard.

Hypothetical Purity Assessment by qNMR:

| Parameter | Value |

| Analyte Proton Signal (Integral) | 2.00 (e.g., -CH₂- protons) |

| Internal Standard Proton Signal (Integral) | 1.00 (vinylic protons of maleic acid) |

| Analyte Mass | 10.5 mg |

| Internal Standard Mass | 5.2 mg |

| Internal Standard Purity | 99.9% |

| Calculated Purity of this compound | 98.7% |

Gas Chromatography-Flame Ionization Detection (GC-FID) for Impurity Profiling

While HPLC-UV is the primary method for purity assessment, GC-FID can be a valuable tool for the detection and quantification of volatile or semi-volatile impurities that may not be well-resolved or detected by HPLC. Due to the low volatility of this compound, a derivatization step is necessary prior to GC analysis.

Derivatization and Analysis:

A common derivatization technique for amines is silylation. The sample is treated with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to convert the primary amine group into a less polar and more volatile trimethylsilyl derivative. The derivatized sample is then injected into the GC-FID system. This method is particularly useful for detecting and quantifying related impurities such as unreacted starting materials or by-products that are amenable to this derivatization and analysis technique.

Hypothetical GC-FID Analysis of a Potential Impurity (e.g., 2-aminopyridine):

| Parameter | Value |

| Chromatographic Conditions | |

| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min |

| Detector Temperature | 300 °C |

| Validation Data (for derivatized 2-aminopyridine) | |

| Linearity Range | 0.01 - 1.0 µg/mL |

| Correlation Coefficient (r²) | 0.9992 |

| LOD | 0.003 µg/mL |

| LOQ | 0.01 µg/mL |

Applications As a Building Block in Advanced Molecular Construction

Synthesis of Novel Heterocyclic Scaffolds and Fused Ring Systems

The structure of 5-(Ethoxymethyl)pyridin-2-amine, possessing a nucleophilic amino group and a nitrogen-containing aromatic ring, makes it an ideal starting material for the synthesis of a variety of fused heterocyclic systems. The 2-aminopyridine (B139424) moiety is a well-established precursor for the construction of bicyclic heteroaromatics such as imidazo[1,2-a]pyridines and pyrido[2,3-d]pyrimidines, which are prominent scaffolds in medicinal chemistry. nih.govnih.gov

A general and widely employed method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone. This reaction, known as the Chichibabin reaction, proceeds through an initial N-alkylation of the pyridine (B92270) ring nitrogen, followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring. By utilizing this compound in this reaction, novel imidazo[1,2-a]pyridines bearing an ethoxymethyl group at the 7-position can be readily prepared. The presence of the ethoxymethyl group can influence the physicochemical properties of the resulting scaffold, such as solubility and lipophilicity, which are critical parameters in drug design.

Furthermore, this compound can serve as a crucial component in the synthesis of pyrido[2,3-d]pyrimidines. These fused ring systems can be constructed through various synthetic strategies, often involving the reaction of a 2-aminopyridine with a pyrimidine (B1678525) precursor or by building the pyridine ring onto a pre-existing pyrimidine. researchgate.netjocpr.com For instance, a plausible route involves the condensation of this compound with a suitably functionalized pyrimidine derivative to construct the fused bicyclic core. The resulting 7-ethoxymethyl-pyrido[2,3-d]pyrimidine scaffold can then be further elaborated to generate a library of compounds for biological screening.

Integration into Complex Molecular Architectures with Tailored Properties

The true potential of this compound as a building block is realized in its incorporation into larger, more complex molecules designed for specific biological targets. The pyridine and amine functionalities provide handles for a variety of coupling reactions, allowing for its seamless integration into intricate molecular frameworks.

A notable example of this is found in the patent literature describing the synthesis of potent inhibitors of cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle and a target for cancer therapy. One such compound, 8-Cyclopentyl-6-ethoxymethyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one, explicitly incorporates the this compound moiety. diva-portal.org In this complex architecture, the 2-amino group of a substituted pyridine, which can be derived from this compound, is coupled to a pyrido[2,3-d]pyrimidinone core. The ethoxymethyl group at the 5-position of the pyridine ring plays a crucial role in modulating the properties of the final molecule, potentially influencing its binding affinity to the target protein and its pharmacokinetic profile.

The synthesis of such complex molecules often involves multi-step sequences where the strategic introduction of the this compound unit is a key step. The versatility of this building block allows for the exploration of structure-activity relationships (SAR) by systematically modifying other parts of the molecule while retaining the core ethoxymethyl-substituted pyridine fragment. This approach is fundamental in medicinal chemistry for optimizing the potency, selectivity, and drug-like properties of new therapeutic agents.

Contribution to the Design and Synthesis of Functional Materials Precursors

While the primary applications of this compound have been explored in the realm of medicinal chemistry, its structural features also suggest potential for its use as a precursor in the design and synthesis of functional materials. Pyridine-based compounds are known to be valuable components in the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials due to their electronic properties and coordination capabilities.

The nitrogen atom in the pyridine ring can act as a ligand for metal ions, making this compound a potential building block for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The ethoxymethyl substituent could influence the packing and dimensionality of the resulting structures, thereby tuning their photophysical or catalytic properties.

Although specific examples of this compound being used as a direct precursor for commercially available functional materials are not extensively documented in public literature, the general utility of substituted pyridines in materials science provides a strong rationale for its potential in this area. Further research into the incorporation of this building block into polymeric or supramolecular systems could lead to the development of new materials with novel optical, electronic, or sensory functions.

Utility in Combinatorial Library Synthesis for Diversified Chemical Space Exploration

Combinatorial chemistry is a powerful tool in drug discovery and materials science for the rapid synthesis of large numbers of compounds, known as libraries, which can then be screened for desired properties. The principles of combinatorial synthesis rely on the use of versatile building blocks that can be readily and systematically combined with a variety of other reagents.

This compound is an excellent candidate for inclusion in combinatorial library synthesis. Its reactive amine group allows for a wide range of chemical transformations, such as acylation, sulfonylation, and reductive amination, enabling the introduction of diverse functional groups. For example, by reacting this compound with a library of carboxylic acids, a large collection of corresponding amides can be generated.

While specific, large-scale combinatorial libraries explicitly incorporating this compound are not widely reported in peer-reviewed journals, its suitability for such applications is clear from its chemical nature. The ability to generate a diverse set of derivatives from this single building block allows for the efficient exploration of a broad chemical space, increasing the probability of identifying novel compounds with interesting biological activities or material properties. The systematic variation of substituents on the pyridine ring, coupled with the diversity introduced at the amine position, provides a powerful strategy for lead discovery and optimization.

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthetic Routes for 5-(Ethoxymethyl)pyridin-2-amine

The future of chemical manufacturing hinges on the adoption of green and sustainable practices, and the synthesis of this compound is no exception. Traditional chemical syntheses often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. rsc.org Green chemistry principles aim to mitigate these issues by designing processes that are more environmentally benign. researchgate.netrsc.org

Future research in this area will likely focus on several key strategies:

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Use of Renewable Feedstocks: Investigating the use of biomass-derived starting materials to reduce reliance on fossil fuels. nih.gov

Environmentally Benign Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. researchgate.net

Energy Efficiency: Employing methods like microwave-assisted synthesis or mechanochemistry to reduce energy consumption and reaction times. nih.gov

A recent review highlights various techniques for creating novel pyridine (B92270) derivatives, including multicomponent one-pot reactions and the use of environmentally friendly solvents, which could be adapted for the synthesis of this compound. researchgate.net The use of recyclable catalysts, such as magnetic nanoparticles, also presents a promising avenue for greener production. rsc.org

Advanced Catalyst Design for Highly Selective Transformations

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity. For the synthesis and functionalization of pyridine derivatives like this compound, the design of advanced catalysts is a critical area of future research.

Key areas of focus include:

Transition Metal Catalysis: The development of novel palladium-, copper-, and other transition-metal-based catalysts for C-N and C-C cross-coupling reactions is essential for constructing the pyridine scaffold and introducing various functional groups. acs.orgnih.govacs.org Research into multiligand systems and catalysts that operate under milder conditions will be particularly valuable. acs.orgacs.org

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. Future work may explore the development of enzymes capable of catalyzing specific steps in the synthesis of this compound.

Nanocatalysis: Nanoparticle-based catalysts can offer high surface area and unique reactivity, leading to improved catalytic performance. The design of robust and recyclable nanocatalysts will be a key research direction. rsc.org

Recent studies have demonstrated the effectiveness of palladium-catalyzed C-N cross-coupling reactions for the synthesis of a wide range of nitrogen-containing compounds, a methodology directly applicable to the synthesis of this compound. acs.orgrsc.org

Integration with Flow Chemistry Methodologies for Scalable Synthesis

Flow chemistry, where reactions are carried out in a continuous stream rather than in a traditional batch reactor, offers numerous advantages for chemical synthesis, including improved safety, better process control, and enhanced scalability. nih.gov The integration of flow chemistry methodologies into the synthesis of this compound represents a significant opportunity for more efficient and scalable production.

Future research in this area will likely involve:

Reactor Design: Developing specialized microreactors and packed-bed reactors optimized for the specific reactions involved in the synthesis of this compound. interchim.fracs.org

Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, and flow rate to maximize yield and purity. interchim.fr

Application notes on the Bohlmann-Rahtz pyridine synthesis using flow reactors have demonstrated the successful translation of batch reactions to continuous processing, offering a blueprint for the scalable synthesis of other pyridine derivatives. interchim.fr Investigations into the hydrodynamics of pyridine synthesis in coupled reactor systems also provide valuable insights for designing efficient flow processes. acs.orgacs.org

Exploration of Supramolecular Interactions and Assemblies Involving Pyridin-2-amine Frameworks

The pyridin-2-amine scaffold, present in this compound, possesses the ability to participate in a variety of non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions are fundamental to the field of supramolecular chemistry, which focuses on the design and study of complex, organized molecular assemblies.

Future research directions in this area could include:

Crystal Engineering: Investigating the solid-state packing of this compound and its derivatives to understand and control their crystal structures and properties.

Host-Guest Chemistry: Designing and synthesizing host molecules that can selectively bind to this compound, leading to applications in sensing, separation, and drug delivery. A recent study demonstrated the use of a bisimidazole pyridine-based metalloreceptor to enhance the solubility of therapeutic agents through encapsulation. acs.org

Self-Assembly: Exploring the spontaneous organization of this compound into well-defined nanostructures, such as nanotubes, nanofibers, or gels, with potential applications in materials science and nanotechnology.

The ability of the 2-aminopyridine (B139424) moiety to act as both a hydrogen bond donor and acceptor makes it a versatile building block for constructing intricate supramolecular architectures. vulcanchem.com

Q & A

Q. What is the molecular structure and key physicochemical properties of 5-(Ethoxymethyl)pyridin-2-amine?

Methodological Answer:

The compound has the molecular formula C₈H₁₂N₂O and an InChI identifier of 1S/C8H12N2O/c1-3-11-8-4-7(9)6(2)5-10-8/h4-5H,3H2,1-2H3,(H2,9,10). Key properties include:

Q. What are standard synthetic routes for this compound?

Methodological Answer: A common approach involves:

Nitro intermediate synthesis : Reacting 5-(ethoxymethyl)-2-nitropyridine with reducing agents (e.g., catalytic hydrogenation or sodium dithionite) to yield the amine .

Purification : Column chromatography or recrystallization using polar solvents (e.g., ethyl acetate/hexane mixtures).

Characterization : Confirm structure via ¹H NMR (e.g., δ 1.06 ppm for isopropyl groups in derivatives) and LCMS (e.g., m/z 261 [M+H]⁺) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance biological activity?

Methodological Answer:

- QSAR-guided design : Use parameters like LogP (lipophilicity) and SMR (steric effects) to predict antibacterial or kinase inhibitory activity. For example, substituting the ethoxymethyl group with fluorinated or morpholine moieties improves target binding .

- Case study : Derivatives like 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine (KRC-108) show potent TrkA kinase inhibition (IC₅₀ < 100 nM) via optimized steric and electronic interactions .

Q. How to resolve contradictions between predicted and experimental physicochemical data?

Methodological Answer:

- ACD/Labs predictions vs. experimental NMR : Discrepancies in chemical shifts (e.g., δ values for aromatic protons) may arise from solvent effects (DMSO-d₆ vs. CDCl₃) or dynamic molecular conformations. Validate via:

- 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- DFT calculations to model electronic environments .

Q. What analytical challenges arise in characterizing this compound’s stability?

Methodological Answer:

- Hydrolytic degradation : The ethoxymethyl group may undergo hydrolysis under acidic/basic conditions. Monitor via:

- HPLC-UV at 254 nm to track degradation products.

- LCMS/MS to identify fragments (e.g., m/z 152 → 108 upon ether cleavage).

- Storage recommendations : Use anhydrous solvents and inert atmospheres to prevent oxidation .

Q. How does this compound interact with biological targets?

Methodological Answer:

- Enzyme inhibition assays : Test against kinases (e.g., p38 MAPK) using fluorescence polarization or ADP-Glo™ kits. For example, LY 2228820 (a related compound) shows IC₅₀ values < 10 nM .

- Molecular docking : Use software like AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding with pyridine-N and amine groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.